molecular formula C6H5BBr2O2 B046796 3,5-Dibromophenylboronic acid CAS No. 117695-55-3

3,5-Dibromophenylboronic acid

Cat. No.: B046796
CAS No.: 117695-55-3
M. Wt: 279.72 g/mol
InChI Key: WQBLCGDZYFKINX-UHFFFAOYSA-N
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Description

3,5-Dibromophenylboronic acid is an organoboron compound with the molecular formula C6H5BBr2O2. It is a derivative of phenylboronic acid where two bromine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

3,5-Dibromophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is involved in .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it has been used in vacuo condensation and on-surface radical addition for the synthesis of phenylene-boroxine networks . It has also been involved in the lithiation of dihalophenyl dioxazaborocines, yielding functionalized dihalophenylboronic acids .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the reaction it is involved in. For example, in the synthesis of phenylene-boroxine networks, it contributes to the formation of boroxine rings . In the lithiation of dihalophenyl dioxazaborocines, it participates in the creation of functionalized dihalophenylboronic acids .

Pharmacokinetics

Its physical and chemical properties, such as its molecular weight (27972) and solubility, can affect its availability for reactions .

Result of Action

The molecular and cellular effects of this compound’s action are the products of the reactions it participates in. These can range from the formation of new compounds, such as phenylene-boroxine networks, to the modification of existing molecules, such as the functionalization of dihalophenylboronic acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, its melting point is reported to be greater than 300°C , suggesting that it is stable under normal conditions but can be affected by high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromophenylboronic acid can be synthesized through several methods. One common approach involves the bromination of phenylboronic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phenols or quinones.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding phenylboronic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed:

Scientific Research Applications

3,5-Dibromophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

    Biology: It is used in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment utilizes boronic acids, including this compound, due to their ability to target cancer cells.

    Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

  • 3-Bromophenylboronic acid
  • 4-Bromophenylboronic acid
  • 2-Bromophenylboronic acid

Comparison: 3,5-Dibromophenylboronic acid is unique due to the presence of two bromine atoms, which provides greater reactivity and selectivity in cross-coupling reactions compared to mono-brominated phenylboronic acids. This dual bromination allows for more complex and diverse synthetic applications, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

(3,5-dibromophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBr2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBLCGDZYFKINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBr2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370447
Record name 3,5-Dibromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117695-55-3
Record name 3,5-Dibromophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromobenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 9.44 g of 1,3,5-tribromobenzene in 200 mL of diethyl ether was added 19.4 mL of 1.55 M n-butyllithium in hexane at -78° under nitrogen. The suspension was stirred for 30 min, then added to 30 mL of trimethyl borate in 300 mL of diethyl ether at the same temperature. The now clear solution was stirred at -78° for 30 min then warmed to room temperature overnight. Fifty mL of 1 N hydrochloric acid were added and allowed to react for 2 h. The aqueous layer was discarded and the ether layer was extracted with 2 N sodium hydroxide solution (5 times with 100 mL). The extract was washed once with 50 mL of ether, then acidified with 6N HCl to pH 2 at 0°. A white precipitate was collected by filtration after the solution had been kept at 0° for 2 h. After air drying, 8.49 g (95%) of the title product was obtained. Melting point was >300° and the purity was confirmed by chromatography.
Quantity
9.44 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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